

Application Notes and Protocols for Identifying RGG/RG Protein Binding Partners

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Compound of Interest

Compound Name: *rgg protein*

Cat. No.: *B1175135*

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Introduction

Proteins featuring Arginine-Glycine-Glycine (RGG) or Arginine-Glycine (RG) motifs, hereafter referred to as **RGG proteins**, are a significant class of RNA-binding proteins involved in a multitude of cellular processes, including mRNA transport, translation, and post-transcriptional regulation.[1][2] The unique combination of arginine and glycine allows these motifs to engage in versatile and specific interactions with both nucleic acids and other proteins.[1][2] Identifying the protein binding partners of **RGG proteins** is crucial for elucidating their function, understanding regulatory networks, and identifying potential targets for drug development.

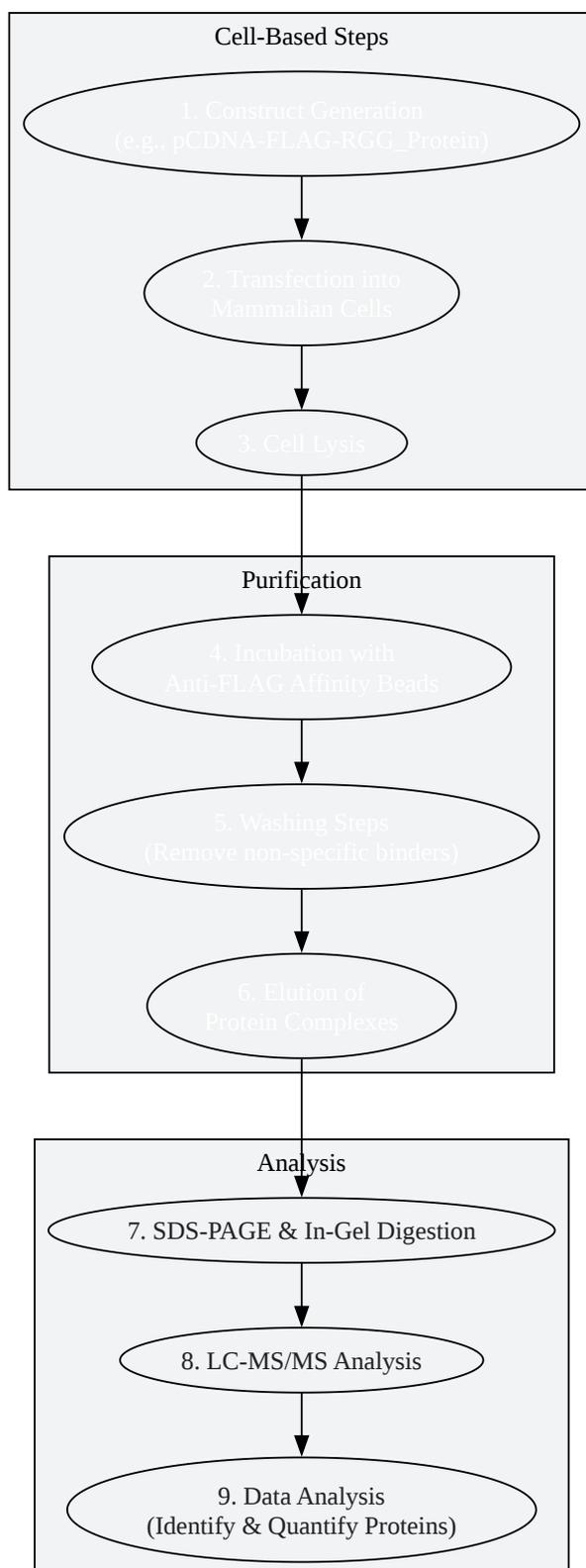
These application notes provide detailed protocols for three powerful techniques to identify **RGG protein** binding partners: Affinity Purification-Mass Spectrometry (AP-MS), Proximity-Dependent Biotinylation Identification (BioID), and Yeast Two-Hybrid (Y2H) screening.

Application Note 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique used to isolate a protein of interest ("bait") from a cellular lysate along with its stably interacting partners ("prey").[3] This method is ideal for identifying components of stable protein complexes. The bait protein, tagged with an epitope (e.g., FLAG, Myc, HA) or a purification tag (e.g., GST), is expressed in cells. The cell lysate is then incubated with affinity beads coated with antibodies or molecules that specifically recognize the

tag, thereby capturing the bait protein and its interactome for subsequent identification by mass spectrometry.[3][4]

Experimental Workflow: AP-MS``dot



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